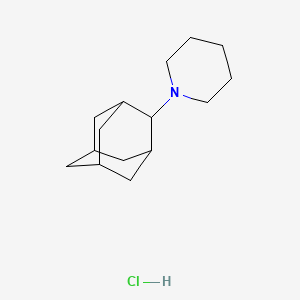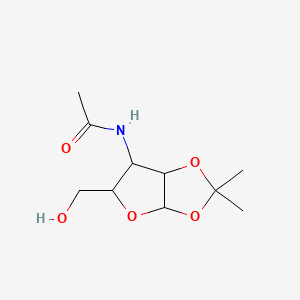
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a deoxy sugar moiety, and an isopropylidene-protected pentofuranose ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Pentofuranose Ring: The pentofuranose ring is protected using isopropylidene to form 1,2-O-(1-methylethylidene)pentofuranose.
Introduction of the Acetylamino Group: The protected pentofuranose is then subjected to acetylation and amination reactions to introduce the acetylamino group at the 3-position.
Deoxygenation: The final step involves the deoxygenation of the 3-position to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The deoxy sugar moiety may also play a role in its biological activity by interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)hexofuranose: Similar structure but with a hexofuranose ring.
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)tetraofuranose: Similar structure but with a tetraofuranose ring.
Uniqueness
3-(Acetylamino)-3-deoxy-1,2-O-(1-methylethylidene)pentofuranose is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
29881-53-6 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
N-[5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]acetamide |
InChI |
InChI=1S/C10H17NO5/c1-5(13)11-7-6(4-12)14-9-8(7)15-10(2,3)16-9/h6-9,12H,4H2,1-3H3,(H,11,13) |
Clave InChI |
NGDMCQAAEDAQDO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(OC2C1OC(O2)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


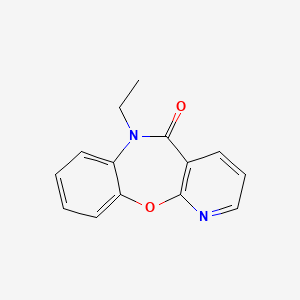
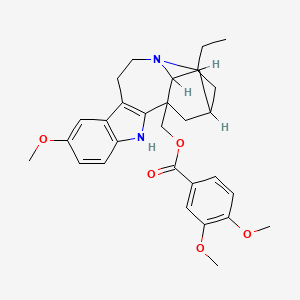

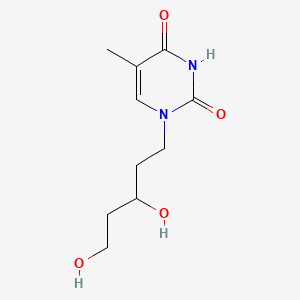
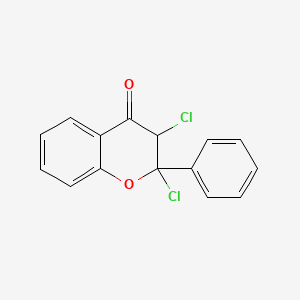
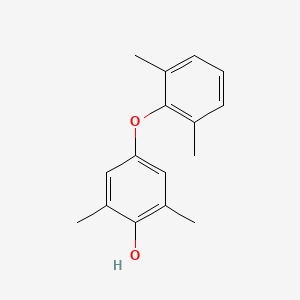

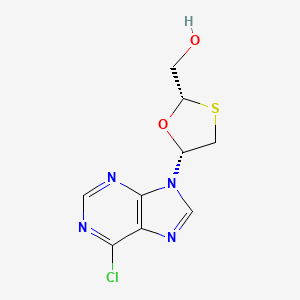
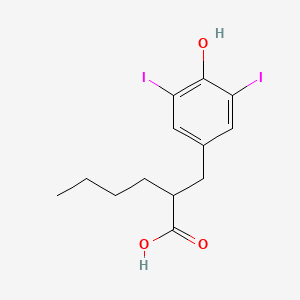
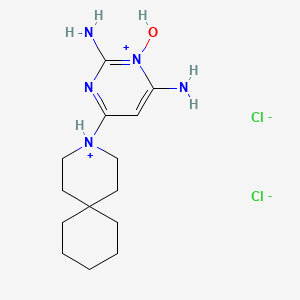

![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)

